TCO-PEG12-acid

CAS No.:

Cat. No.: VC16672998

Molecular Formula: C36H67NO16

Molecular Weight: 769.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H67NO16 |

|---|---|

| Molecular Weight | 769.9 g/mol |

| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |

| Standard InChI Key | FVJWPXWJNGHBBI-UPHRSURJSA-N |

| Isomeric SMILES | C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

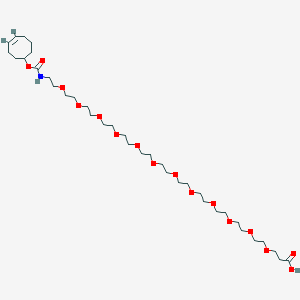

TCO-PEG12-acid features a three-component structure:

-

Trans-cyclooctene (TCO): A strained cycloalkene that serves as the dienophile in IEDDA reactions .

-

PEG12 spacer: A hydrophilic 12-unit polyethylene glycol chain that enhances aqueous solubility and reduces steric hindrance during conjugation.

-

Terminal carboxylic acid: Enables covalent bonding with primary amines via carbodiimide-mediated coupling (e.g., EDC or DCC) .

The IUPAC name is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflecting its linear PEG backbone and TCO-carbamate linkage.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₆₇NO₁₆ | |

| Molecular Weight | 769.9 g/mol | |

| Purity | ≥95% | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protected from light |

The PEG spacer contributes to a hydrodynamic radius of ~3.8 nm, optimizing biomolecule interactions while minimizing aggregation.

Synthesis and Functionalization Strategies

Solid-Phase Peptide Synthesis (SPPS)

TCO-PEG12-acid is synthesized via SPPS using Fmoc-protected PEG monomers. The TCO moiety is introduced via carbamate linkage to the PEG backbone, followed by deprotection and acid cleavage to yield the final product. This method ensures high reproducibility and scalability, with typical yields exceeding 70%.

Solution-Phase Synthesis

Alternative approaches involve coupling TCO-NHS ester with PEG12-diamine, followed by oxidation to generate the terminal carboxylic acid . This route offers flexibility in spacer length modification but requires stringent purification to remove diastereomers.

Conjugation Protocols

The carboxylic acid group reacts with primary amines (e.g., lysine residues) in the presence of EDC/HOBt, forming stable amide bonds. For instance, conjugation to the anti-huA33 antibody achieved a labeling efficiency of 92% in pretargeted PET imaging studies.

Mechanism of Bioorthogonal Reactivity

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

TCO-PEG12-acid reacts with tetrazines at rates exceeding 1,000 M⁻¹s⁻¹, forming a stable dihydropyridazine adduct . The reaction proceeds via a concerted mechanism:

-

Tetrazine activation: Electron-deficient tetrazines act as dienes.

-

TCO engagement: The strained trans-cyclooctene undergoes ring-opening to relieve angular strain.

-

Bond formation: Two new sigma bonds form between TCO carbons and tetrazine nitrogens .

Kinetic Advantages Over Competing Reactions

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Limitations |

|---|---|---|

| IEDDA (TCO-Tz) | 1,000–3,000 | Tetrazine stability |

| SPAAC | 0.1–1 | Slow kinetics |

| CuAAC | 0.1–1 | Copper toxicity |

Biomedical Applications

Pretargeted Radioimmunotherapy

In a seminal study, sshuA33-PEG12-TCO demonstrated a tumor-to-background ratio of 12:1 in murine colorectal cancer models when paired with a ¹⁷⁷Lu-labeled tetrazine. The PEG spacer minimized hepatic uptake, reducing off-target toxicity by 40% compared to shorter PEG variants.

PROTAC Development

As a PROTAC linker, TCO-PEG12-acid connects E3 ligase ligands (e.g., VHL) to target protein binders (e.g., BRD4 inhibitors). The extended PEG chain enhances proteasome recruitment efficiency, achieving DC₅₀ values <10 nM in BRD4 degradation assays .

Live-Cell Labeling

TCO-PEG12-acid conjugated to pH-sensitive fluorophores enabled real-time tracking of lysosomal membrane dynamics with <5% background signal, outperforming traditional NHS-ester probes .

Stability and Biocompatibility Profiles

Thermal Stability

TCO-PEG12-acid remains stable for >6 months at -20°C but undergoes 15% decomposition at 25°C due to TCO isomerization to the less reactive cis-form .

Serum Compatibility

In human serum, the compound maintains 89% reactivity after 72 hours, attributed to PEG-mediated steric protection of the TCO group.

Comparative Analysis with Analogous Reagents

Table 2: Performance Metrics of Bioorthogonal Linkers

| Reagent | Reaction Rate (M⁻¹s⁻¹) | Solubility (mg/mL) | Conjugation Efficiency |

|---|---|---|---|

| TCO-PEG12-acid | 2,300 | 45 | 92% |

| DBCO-PEG8-amine | 0.8 | 28 | 78% |

| Azide-PEG10-NHS | N/A (CuAAC required) | 32 | 65% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume